

# ddGTP versus alternative chain terminators in modern sequencing technologies

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An In-Depth Guide to Chain Terminators in DNA Sequencing: A Comparative Analysis of ddGTP and Its Alternatives

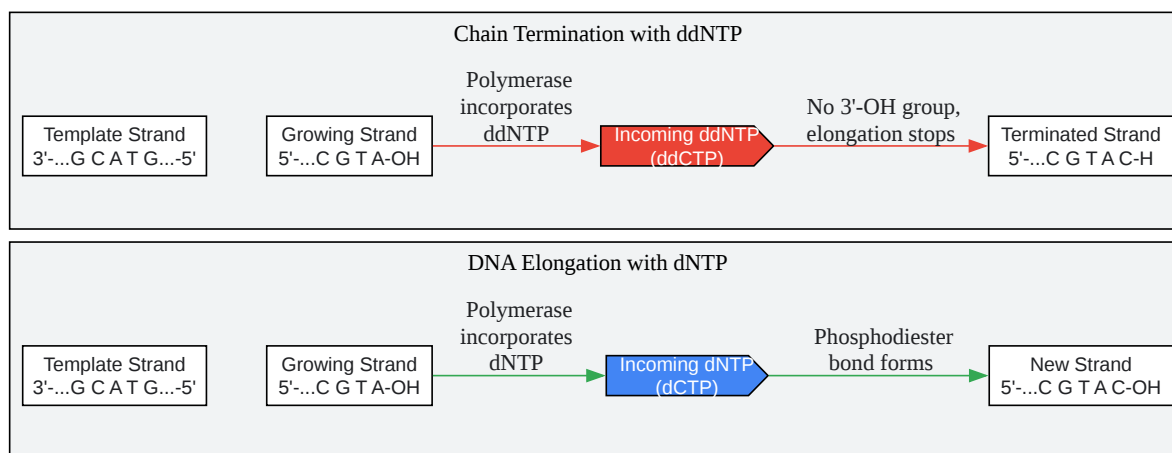
In the landscape of molecular biology, the ability to accurately determine the sequence of nucleotides in a DNA molecule is foundational. From the validation of single gene edits to the assembly of entire genomes, the choice of sequencing technology and its core chemical components dictates the quality, accuracy, and efficiency of the results. At the heart of the most established and trusted sequencing method—Sanger sequencing—lies the principle of chain termination, a process critically dependent on dideoxynucleotide triphosphates (ddNTPs).

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth comparison of 2',3'-dideoxyguanosine triphosphate (ddGTP) and its alternative chain terminators. We will explore the fundamental mechanisms, compare the performance of each ddNTP within the context of Sanger sequencing, and expand the discussion to include the evolution of chain termination concepts in modern Next-Generation Sequencing (NGS) technologies.

## The Principle of Chain Termination: A Molecular Halt Signal

The Sanger sequencing method, developed by Frederick Sanger in 1977, ingeniously employs modified nucleotides to interrupt the enzymatic process of DNA replication.[1][2][3] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleotide triphosphate (dNTP).[4][5]

Dideoxynucleotides (ddNTPs), including ddATP, ddGTP, ddCTP, and ddTTP, are the key to this method. They are structural analogs of dNTPs but crucially lack the 3'-OH group.[6][7] When DNA polymerase incorporates a ddNTP into the nascent DNA strand, the absence of this 3'-OH group makes it impossible to form the next phosphodiester bond, thereby terminating the chain elongation process.[4][8]



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Caption: Mechanism of DNA chain elongation and termination.

## A Comparative Look at Dideoxynucleotides in Sanger Sequencing

In modern automated Sanger sequencing, all four ddNTPs are included in a single reaction, each labeled with a different fluorescent dye.<sup>[7][9]</sup> The resulting mixture of DNA fragments, each terminated at a different base, is separated by size using capillary electrophoresis. A laser excites the dyes, and a detector reads the color of the fluorescent tag on the terminal base of each fragment, thereby revealing the DNA sequence.<sup>[1][10]</sup>

While all four ddNTPs are essential, their performance is not identical. Variations in incorporation efficiency by DNA polymerase and the properties of their conjugated fluorescent dyes can lead to uneven peak heights in the resulting chromatogram, potentially complicating base-calling.<sup>[11]</sup>

### Performance Comparison of ddNTPs

Parameter	ddATP	ddGTP	ddCTP	ddTTP	Source
Relative Incorporation Efficiency (Wild-Type Taq Polymerase)	Lower than ddGTP	Highest	Moderate	Moderate	
Commonly Associated Fluorescent Dye (e.g., BigDye™ Terminator)	Rhodamine derivative	Rhodamine derivative	Rhodamine derivative	Rhodamine derivative	[11]
Potential Issues & Mitigations	Generally robust performance.	High incorporation can lead to uneven peaks. Sequencing GC-rich regions can cause "band compression." " This is often mitigated by using dITP or 7-deaza-dGTP in the reaction mix.	Generally robust performance.	Generally robust performance.	[11]

**Causality Behind Performance Differences:** The primary factor influencing performance is the enzymatic bias of the DNA polymerase. Wild-type Taq polymerase, for instance, has a higher affinity for incorporating ddGTP compared to other ddNTPs. This preferential incorporation can lead to a more rapid depletion of ddGTP relative to dGTP in the reaction, resulting in stronger "G" termination signals and less uniform peak heights across the chromatogram. To counteract

this, sequencing chemistry manufacturers have engineered DNA polymerases with reduced discrimination between the different ddNTPs, leading to more balanced signal strength and higher-quality data.[8]

## Beyond Irreversible Termination: Alternatives in Modern NGS

While Sanger sequencing remains the gold standard for its high accuracy in targeted applications, modern high-throughput sequencing is dominated by Next-Generation Sequencing (NGS) technologies, which employ different, more advanced chain termination strategies.[3][12]

The most widely used NGS platforms, such as those from Illumina, utilize a "sequencing-by-synthesis" (SBS) approach with reversible terminators.[13][14]

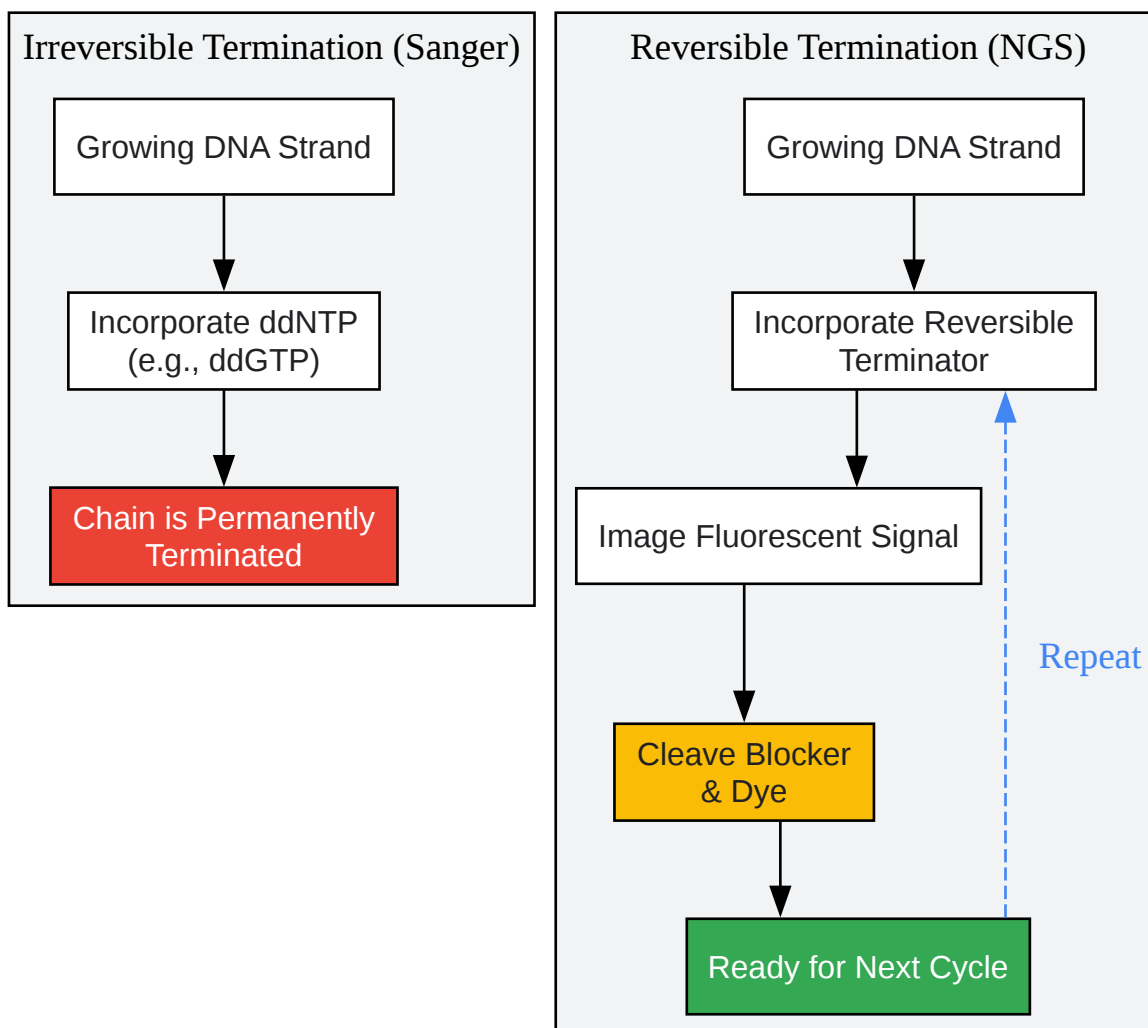
**Mechanism of Reversible Terminators:** Like ddNTPs, reversible terminators are modified nucleotides that halt DNA synthesis upon incorporation. However, they differ in two critical ways:

- **Reversible Block:** The 3'-OH group is blocked by a removable chemical moiety, not absent entirely.[14]
- **Cleavable Fluorescent Dye:** The fluorescent dye is attached via a cleavable linker.[15]

This allows for a cyclical process:

- **Incorporation:** A single fluorescently labeled reversible terminator is incorporated.
- **Imaging:** The incorporated base is identified by its fluorescent signal.
- **Cleavage:** A chemical reaction removes both the blocking group (unblocking the 3'-OH) and the fluorescent dye.
- **Repeat:** The cycle begins again with the incorporation of the next base.

This method allows for the massively parallel sequencing of millions of DNA fragments simultaneously.[3]



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Caption: Comparison of irreversible and reversible termination.

## Experimental Protocol: Automated Sanger Sequencing Workflow

This protocol outlines the steps for a standard cycle sequencing reaction using a fluorescently labeled dideoxy terminator chemistry, such as BigDye™ Terminator.

Objective: To generate a population of fluorescently labeled, chain-terminated DNA fragments for analysis on a capillary electrophoresis-based DNA analyzer.

## Materials:

- Purified DNA Template (PCR product or plasmid): See concentration guidelines below.
- Sequencing Primer (5-10  $\mu$ M)
- Sequencing Reaction Mix (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)
- Nuclease-free water
- Thermal cycler

## Methodology:

- Template Quantification and Purification (Trustworthiness Pillar):
  - Rationale: Accurate quantification is crucial for achieving the optimal template-to-primer ratio. Contaminants from PCR (e.g., excess primers, dNTPs) or plasmid preps can inhibit the sequencing polymerase.
  - Action: Quantify the purified DNA template using a spectrophotometer or fluorometer. Ensure the template is free of contaminants by using a reliable purification kit (e.g., column-based or enzymatic).[\[16\]](#)
  - Recommended Template Concentrations:
    - PCR Product (100-200 bp): 1-3 ng
    - PCR Product (200-500 bp): 3-10 ng
    - Plasmid DNA: 150-300 ng
- Sequencing Reaction Setup:
  - Rationale: The reaction combines the template, primer, dNTPs, polymerase, and a carefully controlled, limited concentration of fluorescently labeled ddNTPs.[\[16\]](#)

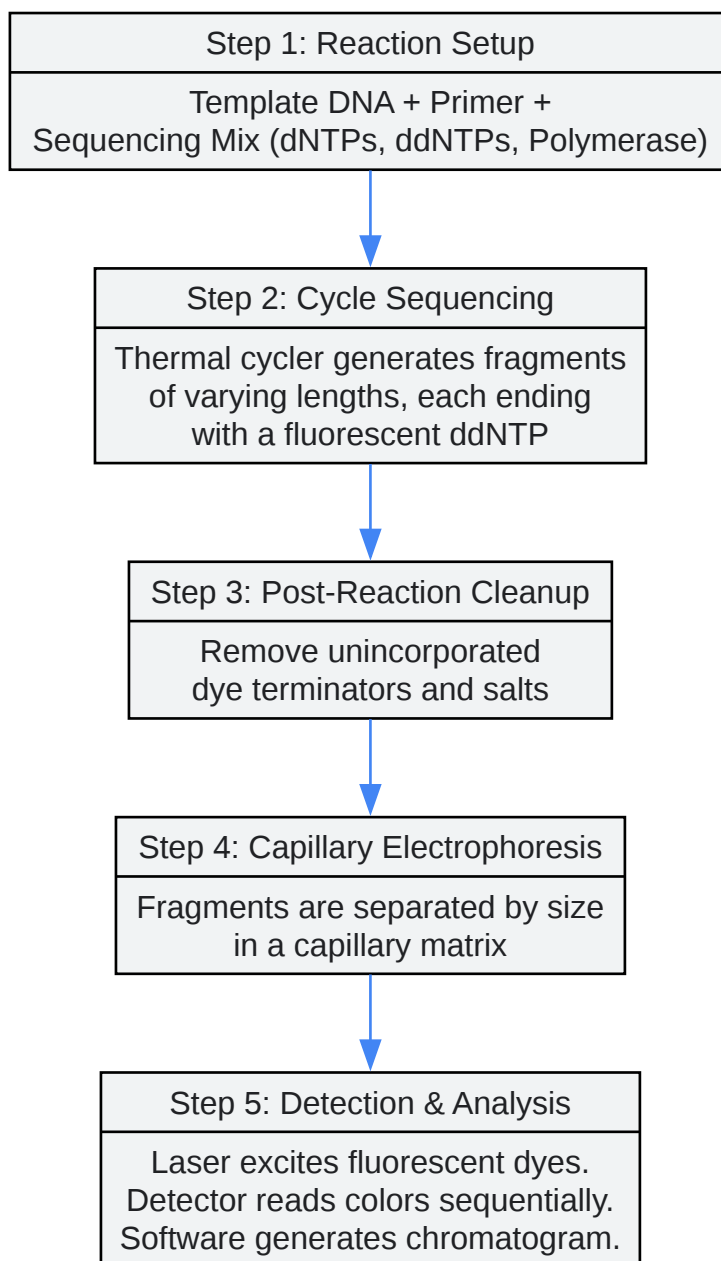
- Action: In a PCR tube, prepare the following reaction mixture on ice. For multiple reactions, a master mix is recommended to ensure consistency.

Component	Volume (for 10 $\mu$ L reaction)	Final Concentration
<b>Sequencing Reaction Mix (2.5X)</b>	<b>2.0 <math>\mu</math>L</b>	<b>0.5X</b>
Primer (5 $\mu$ M)	1.0 $\mu$ L	0.5 $\mu$ M
Purified DNA Template	X $\mu$ L	(See Step 1)

| Nuclease-free water | to 10  $\mu$ L | - |

- Cycle Sequencing (Thermal Cycling):
  - Rationale: The thermal cycling process repeatedly denatures the DNA template, anneals the primer, and allows the polymerase to extend the new strand until a ddNTP is incorporated.<sup>[17]</sup> Unlike PCR, this is a linear amplification process, generating a pool of fragments of varying lengths.
  - Action: Place the reaction tubes in a thermal cycler and run the following program:
    - Initial Denaturation: 96°C for 1 minute
    - 25-30 Cycles:
      - 96°C for 10 seconds (Denaturation)
      - 50-55°C for 5 seconds (Annealing - adjust based on primer T<sub>m</sub>)
      - 60°C for 4 minutes (Extension)
    - Hold: 4°C
- Post-Reaction Cleanup:

- Rationale: It is essential to remove unincorporated dye terminators, salts, and residual dNTPs, as these can interfere with the capillary electrophoresis process and obscure the signal from the sequence-specific fragments.
- Action: Purify the sequencing reaction products using a method such as ethanol/EDTA precipitation or a column-based purification kit designed for this purpose.
- Capillary Electrophoresis and Data Analysis:
  - Rationale: The purified fragments are injected into a capillary filled with a polymer matrix. An electric current is applied, separating the negatively charged DNA fragments by size, with smaller fragments moving faster. A laser near the end of the capillary excites the fluorescent dye on each fragment, and a detector records the emission color.[1]
  - Action: Resuspend the cleaned fragments in highly deionized formamide and run on an automated DNA analyzer (e.g., Applied Biosystems 3730xl). The instrument's software will automatically call the bases based on the detected fluorescence and generate a chromatogram for analysis.[2]



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Caption: The workflow of an automated Sanger sequencing experiment.

## Conclusion

The principle of chain termination is a cornerstone of DNA sequencing. While all four dideoxynucleotides (ddATP, ddGTP, ddCTP, and ddTTP) are indispensable for the gold-standard Sanger method, they exhibit subtle but important performance differences, primarily driven by polymerase incorporation bias. Understanding these nuances, particularly the

historical challenges with ddGTP in GC-rich regions and the subsequent development of improved enzymes and nucleotide analogs, allows researchers to optimize their experiments for the highest quality data.

Looking forward, the evolution of this core concept into the reversible terminators used in modern NGS platforms has revolutionized the scale and speed of genomic inquiry. By enabling a cyclical, massively parallel process, these advanced alternatives have pushed the boundaries of what is possible in genomics, from personalized medicine to large-scale population studies. The journey from the irreversible halt signal of ddGTP to the controlled, cyclical termination of NGS showcases the relentless innovation that continues to drive the field of molecular biology.

## References

- Dideoxynucleotide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [\[Link\]](#)
- Sanger Sequencing: Principle, Steps, Applications, Diagram. (2024, July 16). Microbe Notes. Retrieved March 7, 2026, from [\[Link\]](#)
- Sanger sequencing. (n.d.). Cytiva. Retrieved March 7, 2026, from [\[Link\]](#)
- Sanger method of DNA sequencing involves premature termination of DNA synthesis using dideoxynucleotides (ddNTPs), which lack a 3' hydroxyl group and stop further elongation. (2023). Doctor 2023. Retrieved March 7, 2026, from [\[Link\]](#)
- Reversible Sequence Terminators for Next-generation Sequencing by Synthesis. (2024, September 20). Biosynthesis. Retrieved March 7, 2026, from [\[Link\]](#)
- Unveiling the Role of Dideoxynucleotide Triphosphates in DNA Sequencing. (n.d.). WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. Retrieved March 7, 2026, from [\[Link\]](#)
- Fluorescent sequencing. (n.d.). Memorial University of Newfoundland. Retrieved March 7, 2026, from [\[Link\]](#)
- RNA sequencing using fluorescent-labeled dideoxynucleotides and automated... (n.d.). PMC. Retrieved March 7, 2026, from [\[Link\]](#)

- The History and Advances of Reversible Terminators Used in New Generations of Sequencing Technology. (n.d.). PMC. Retrieved March 7, 2026, from [\[Link\]](#)
- DNA Sequencing- Definition, Principle, Steps, Types, Uses. (2022, September 3). Microbe Notes. Retrieved March 7, 2026, from [\[Link\]](#)
- 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. (2024, November 23). Biology LibreTexts. Retrieved March 7, 2026, from [\[Link\]](#)
- Sanger Sequencing: Introduction, Principle, and Protocol. (2020, February 21). CD Genomics Blog. Retrieved March 7, 2026, from [\[Link\]](#)
- Sanger Sequencing: Experimental Design and Sample Preparation. (2025, July 25). CD Genomics Blog. Retrieved March 7, 2026, from [\[Link\]](#)
- Advantages and Disadvantages of N/C Terminal Sequencing. (n.d.). MtoZ Biolabs. Retrieved March 7, 2026, from [\[Link\]](#)
- Guidelines for Sanger sequencing and molecular assay monitoring. (2020, February 18). PMC. Retrieved March 7, 2026, from [\[Link\]](#)
- ddTTP: Essential DNA chain terminator for sequencing. (n.d.). baseclick GmbH. Retrieved March 7, 2026, from [\[Link\]](#)
- Sequencing Using Fluorescent-Labeled Nucleotides. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [\[Link\]](#)
- Is There a Cost-effective Alternative to BigDye®? (n.d.). AdvancedSeq. Retrieved March 7, 2026, from [\[Link\]](#)
- Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP. (n.d.). PMC. Retrieved March 7, 2026, from [\[Link\]](#)
- Next-Generation Sequencing Technology: Current Trends and Advancements. (n.d.). PMC. Retrieved March 7, 2026, from [\[Link\]](#)

- Advantages and Limitations of Sanger Sequencing. (2025, April 29). Genetic Education. Retrieved March 7, 2026, from [\[Link\]](#)
- DNA Sequencing Technologies, How They Differ, and Why It Matters. (n.d.). The Expert Institute. Retrieved March 7, 2026, from [\[Link\]](#)
- New dye-labeled terminators for improved DNA sequencing patterns. (n.d.). Oxford Academic. Retrieved March 7, 2026, from [\[Link\]](#)
- DdGTP Definition. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [\[Link\]](#)
- From Genes to Screens: DNA Sequencing Technologies. (2025, June 26). Medium. Retrieved March 7, 2026, from [\[Link\]](#)
- Full article: Improved DNA sequencing quality and efficiency using an optimized fast cycle sequencing protocol. (2018, May 16). Taylor & Francis. Retrieved March 7, 2026, from [\[Link\]](#)
- Dideoxynucleotide chain termination oligonucleotides and their application. (2023, May 1). Bio-Synthesis. Retrieved March 7, 2026, from [\[Link\]](#)
- DNA sequencing methods - from Sanger, Illumina, PacBio, and Oxford NanoPore. (2023, January 28). YouTube. Retrieved March 7, 2026, from [\[Link\]](#)
- A Visual Guide to DNA Sequencing. (2026, February 26). Asimov Press. Retrieved March 7, 2026, from [\[Link\]](#)
- DNA sequencing methods: from Sanger to NGS. (2023, April 3). Integra Biosciences. Retrieved March 7, 2026, from [\[Link\]](#)
- DNA Sequencing Methods: From Past to Present. (n.d.). PMC. Retrieved March 7, 2026, from [\[Link\]](#)
- Understanding the Distinction: dNTP vs ddNTP in DNA Sequencing. (2026, January 15). Oreate AI Blog. Retrieved March 7, 2026, from [\[Link\]](#)

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## Sources

- [1. cytivalifesciences.com](https://www.cytivalifesciences.com) [cytivalifesciences.com]
- [2. bio.libretexts.org](https://bio.libretexts.org) [bio.libretexts.org]
- [3. medium.com](https://www.medium.com) [medium.com]
- [4. Dideoxynucleotide - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [5. ddTTP: Essential DNA chain terminator for sequencing](https://baseclick.eu) [baseclick.eu]
- [6. Unveiling the Role of Dideoxynucleotide Triphosphates in DNA Sequencing - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD.](https://www.huarensience.com) [huarensience.com]
- [7. DNA Sequencing Methods: From Past to Present - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [8. Dideoxynucleotide chain termination oligonucleotides and their application](https://biosyn.com) [biosyn.com]
- [9. mun.ca](https://www.mun.ca) [mun.ca]
- [10. DNA Sequencing Technologies, How They Differ, and Why It Matters | Federal Judicial Center](https://www.fjc.gov) [fjc.gov]
- [11. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [12. What are the different types of DNA sequencing technologies? | Thermo Fisher Scientific - HK](https://www.thermofisher.com) [thermofisher.com]
- [13. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis](https://biosyn.com) [biosyn.com]
- [14. The History and Advances of Reversible Terminators Used in New Generations of Sequencing Technology - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [15. youtube.com](https://www.youtube.com) [youtube.com]
- [16. Guidelines for Sanger sequencing and molecular assay monitoring - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [17. tandfonline.com](https://www.tandfonline.com) [tandfonline.com]

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